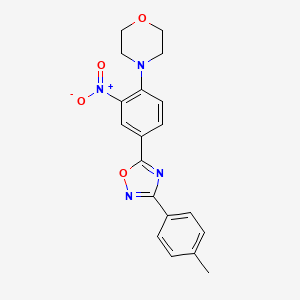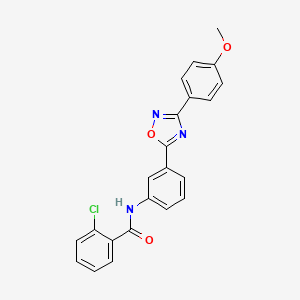
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in several physiological processes.
作用機序
The mechanism of action of 2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of a specific protein, which is a member of the family of serine/threonine protein kinases. The compound binds to the ATP-binding site of the protein, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by this protein, resulting in various cellular effects, such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, which is the process of new blood vessel formation, by blocking the activity of endothelial cells. The compound has also been shown to reduce inflammation in various animal models of disease.
実験室実験の利点と制限
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a valuable tool for scientific research due to its selective inhibition of a specific protein. It has several advantages, including high potency, selectivity, and specificity. However, there are also limitations to its use. The compound may have off-target effects, and its effects may vary depending on the cell type and experimental conditions. Additionally, the compound may not be suitable for in vivo studies due to its poor bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the use of 2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in scientific research. One potential direction is the investigation of its role in other cellular pathways and diseases. Another direction is the development of more potent and selective inhibitors of the target protein. Additionally, the compound may be used in combination with other drugs or therapies to enhance its efficacy and reduce its limitations. Overall, the compound has great potential for further research and development in the field of biomedical science.
合成法
The synthesis of 2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a series of chemical reactions. The starting materials are 4-methoxybenzohydrazide, 2-chlorobenzoyl chloride, and 3-(4-methoxyphenyl)-1,2,4-oxadiazole. The reaction proceeds through several steps, including condensation, cyclization, and acylation, to yield the final product. The synthesis method is well-established, and the compound can be obtained in high yield and purity.
科学的研究の応用
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a valuable tool for scientific research. It is a selective inhibitor of a specific protein that is involved in several physiological processes, including cell proliferation, differentiation, and apoptosis. The compound has been used in various studies to investigate the role of this protein in different cellular pathways. It has also been used to explore the potential therapeutic applications of targeting this protein in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-chloro-N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-17-11-9-14(10-12-17)20-25-22(29-26-20)15-5-4-6-16(13-15)24-21(27)18-7-2-3-8-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIBCRBYSAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)
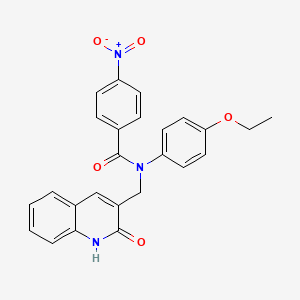
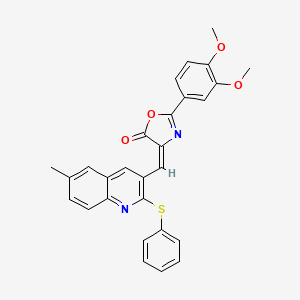
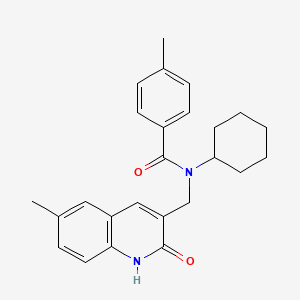
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
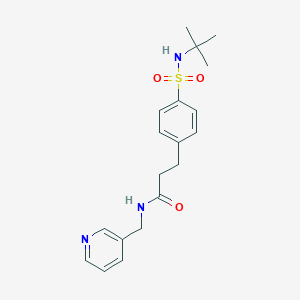
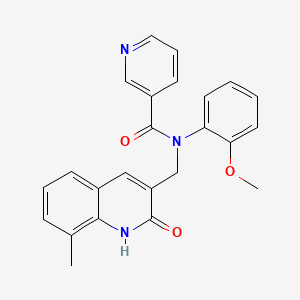

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)

